3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, commonly known as BTO, is a heterocyclic compound that has been widely studied for its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry.
Mechanism of Action
The mechanism of action of BTO is not fully understood. However, it has been suggested that BTO may exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. BTO has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication, transcription, and repair.
Biochemical and physiological effects:
BTO has been shown to exhibit low toxicity towards normal human cells, indicating its potential as a safe and effective antitumor agent. BTO has also been reported to exhibit good solubility in water and organic solvents, making it a promising candidate for drug delivery applications.
Advantages and Limitations for Lab Experiments
One of the advantages of using BTO in lab experiments is its low toxicity towards normal human cells, which allows for the evaluation of its antitumor activity without causing harm to healthy cells. However, one of the limitations of using BTO is its limited availability, which may hinder its widespread use in research.
Future Directions
There are several future directions for the research on BTO. One potential direction is the development of BTO-based drug delivery systems for the targeted delivery of anticancer agents. Another direction is the optimization of the synthesis method to improve the yield and purity of BTO. Furthermore, the elucidation of the mechanism of action of BTO may provide insights into the development of novel anticancer agents.
Synthesis Methods
The synthesis of BTO involves the reaction of 3-(4-formyl-phenyl)-1H-1,2,4-triazole with 3,4-dimethoxybenzohydrazide in the presence of acetic acid and polyphosphoric acid. The resulting product is then treated with benzyl bromide in the presence of potassium carbonate to obtain the final product, BTO.
Scientific Research Applications
BTO has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent antitumor activity against various human cancer cell lines, including breast cancer, lung cancer, and colon cancer. BTO has also been shown to possess antibacterial, antifungal, and antiviral properties.
properties
IUPAC Name |
3-(1-benzyltriazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-25-16-9-8-14(10-17(16)26-2)19-20-18(22-27-19)15-12-24(23-21-15)11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHVZSDDRUFYJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CN(N=N3)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.